Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one structure
955368-90-8 structure
Product Name:2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
Numero CAS:955368-90-8
MF:C9H10N4OS
MW:222.266899585724
MDL:MFCD19443206
CID:835833
PubChem ID:67171470
Update Time:2025-10-29

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
    • 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
    • 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one
    • 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
    • 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
    • 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • ARD193818
    • MFCD19443206
    • AKOS016007110
    • DS-17753
    • SCHEMBL1813916
    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one
    • DTXSID00736559
    • 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • DA-00207
    • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR
    • SY116172
    • 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
    • JKBQCALHIQOSTC-UHFFFAOYSA-N
    • 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_
    • CS-M1914
    • 955368-90-8
    • 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
    • MDL: MFCD19443206
    • Inchi: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
    • Chiave InChI: JKBQCALHIQOSTC-UHFFFAOYSA-N
    • Sorrisi: O=C1N(CC=C)NC2C1=CN=C(SC)N=2

Proprietà calcolate

  • Massa esatta: 222.05753213g/mol
  • Massa monoisotopica: 222.05753213g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 273
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 83.4Ų

Proprietà sperimentali

  • PSA: 88.87000
  • LogP: 1.02750

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Informazioni sulla sicurezza

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12199-5g
6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one
955368-90-8 95%
5g
$1400 2023-09-07
Matrix Scientific
120801-1g
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97%
955368-90-8 97%
1g
$1162.00 2023-09-06
Matrix Scientific
120801-5g
2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one, 97%
955368-90-8 97%
5g
$3592.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A899032-1g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 ≥95%
1g
3,056.40 2021-05-17
Fluorochem
231609-250mg
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
250mg
£32.00 2022-02-28
Fluorochem
231609-1g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
1g
£73.00 2022-02-28
Chemenu
CM165661-1g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
1g
$636 2021-08-05
Chemenu
CM165661-5g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
5g
$2338 2021-08-05
Alichem
A089004505-5g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
5g
$3450.50 2023-08-31
Alichem
A089004505-10g
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955368-90-8 95%
10g
$4783.80 2023-08-31

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  20 °C; -5 - 0 °C; 1 h, 25 °C; 1 h, 45 - 50 °C; 50 °C → 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ;  5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, 0 - 10 °C
Riferimento
Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Dihydropyrazolone-pyrimidine compound, preparation method and use
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Riferimento
Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
Riferimento
Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
Riferimento
Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity
Wright, Gabriela; Golubeva, Volha; Remsing Rix, Lily L.; Berndt, Norbert; Luo, Yunting; et al, ACS Chemical Biology, 2017, 12(7), 1883-1892

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
Riferimento
Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Preparation of dihydropyrazolo pyrimidone derivative and its application
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  0 °C; 5 h, rt
Riferimento
Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  18 h, reflux; reflux → rt
1.2 Reagents: Trifluoroacetic acid ;  cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Chimeric compounds useful in treating diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
Riferimento
Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 1 h, rt
Riferimento
Preparation of the fused ring compound and their application as the wee-1 inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 1 h, rt
Riferimento
Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
WEE1 protein degrading agent
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, reflux
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy
Matheson, Christopher J.; Casalvieri, Kimberly A.; Backos, Donald S. ; Reigan, Philip, ChemMedChem, 2018, 13(16), 1681-1694

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  72 h, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells
Matheson, Christopher J.; Venkataraman, Sujatha; Amani, Vladimir; Harris, Peter S.; Backos, Donald S.; et al, ACS Chemical Biology, 2016, 11(4), 921-930

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  reflux
1.2 Reagents: Trifluoroacetic acid ;  rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt; 1 h, 70 °C
Riferimento
Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors.
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
Riferimento
Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products

2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
Numero d'ordine:A920389
Stato delle scorte:in Stock
Quantità:100g/25g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 13:13
Prezzo ($):2878.0/872.0/175.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
A920389
Purezza:99%/99%/99%
Quantità:100g/25g/5g
Prezzo ($):2878.0/872.0/175.0
Email